molecular formula C10H13BrN2O3 B567374 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline CAS No. 1330750-43-0

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline

Cat. No.: B567374
CAS No.: 1330750-43-0
M. Wt: 289.129
InChI Key: QRYSUFDDFZNLLO-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline is a chemical compound with the molecular formula C10H13BrN2O3 and a molecular weight of 289.13 g/mol It is an aromatic amine derivative, characterized by the presence of bromine, methoxy, isopropyl, and nitro functional groups on the benzene ring

Preparation Methods

The synthesis of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline typically involves multiple steps. One common synthetic route includes the following steps :

    Bromination: The addition of the bromine atom to the benzene ring.

    Amination: The conversion of the nitro group to an amine group.

    Methoxylation: The addition of the methoxy group to the benzene ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including :

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline can be compared with other similar compounds, such as :

    4-Bromo-2-nitroaniline: Lacks the isopropyl and methoxy groups, which may affect its chemical reactivity and biological activity.

    2-Bromo-5-isopropylamino-4-nitroanisole: Similar structure but with different substitution patterns, leading to variations in its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C12H14BrN3O2
  • Molecular Weight : 303.16 g/mol
  • Functional Groups : Nitro group (-NO2), methoxy group (-OCH3), bromo group (-Br), and an isopropyl amine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may covalently bind to biological macromolecules, leading to altered cellular functions .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could modulate the activity of receptors linked to signaling pathways.

Biological Activity

Research has indicated that nitroaniline derivatives often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This section summarizes key findings related to the biological activity of this compound.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Studies suggest that compounds like this compound may exert their effects by producing toxic intermediates upon reduction, which can damage microbial DNA .

Anticancer Activity

Recent studies have explored the anticancer potential of similar nitroaniline compounds. For instance, compounds with similar structures have shown promising inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective cytotoxicity .

Data Table: Biological Activities of Related Compounds

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDEnzyme inhibition
2-Bromo-5-nitroanilineHepG21.98DNA damage via reactive intermediates
MetronidazoleVarious0.1DNA binding after reduction
ChloramphenicolVariousTBDInhibition of protein synthesis

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of nitroaniline derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with one derivative demonstrating an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Assessment : In another study, the antimicrobial properties of nitro derivatives were examined against various pathogens. The findings suggested that these compounds could serve as effective agents against resistant strains due to their unique mechanisms involving DNA damage .

Properties

IUPAC Name

4-bromo-5-methoxy-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-6(2)12-8-5-10(16-3)7(11)4-9(8)13(14)15/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYSUFDDFZNLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716634
Record name 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-43-0
Record name 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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